molecular formula C19H15FO5 B5857928 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 302918-19-0

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B5857928
CAS No.: 302918-19-0
M. Wt: 342.3 g/mol
InChI Key: AXNUEOINFFKGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a chromene-derived compound characterized by a 4-fluorophenoxy substituent at position 3, methyl groups at positions 2 and 8, and an acetate ester at position 5. Chromene derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom and methyl groups in this compound likely enhance its metabolic stability and lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name

[3-(4-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-10-16(24-12(3)21)9-8-15-17(22)19(11(2)23-18(10)15)25-14-6-4-13(20)5-7-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUEOINFFKGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302918-19-0
Record name 3-(4-FLUOROPHENOXY)-2,8-DIMETHYL-4-OXO-4H-CHROMEN-7-YL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with the chromenone intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

  • Acetate ester group at position 7

  • Fluorophenoxy substituent at position 3

  • Chromenone (coumarin) backbone with methyl groups at positions 2 and 8

Functional GroupPotential Reactions
Acetate ester (C=O)Hydrolysis (acidic/basic), transesterification
Fluorophenoxy (C-O-Ar)Cleavage (acidic/base), nucleophilic substitution
Chromenone ringElectrophilic/nucleophilic aromatic substitution

Hydrolysis of the Acetate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or reactivity for further derivatization.

Reaction conditions (inferred from analogous coumarin derivatives ):

  • Basic hydrolysis : NaOH in aqueous ethanol at 50–70°C

  • Acidic hydrolysis : HCl in dioxane/water at reflux

ConditionProduct
Basic hydrolysisChromenone carboxylic acid
Acidic hydrolysisChromenone carboxylic acid

Reactivity of the Chromenone Ring

The chromenone backbone (4-oxo-4H-chromene) is prone to electrophilic aromatic substitution due to the electron-deficient keto-enol tautomerism. The methyl groups at positions 2 and 8 may also influence regioselectivity.

Reaction TypeLikely Positions Affected
Electrophilic substitutionPositions 3, 5, 6
Nucleophilic substitutionPositions 5, 7

Cleavage of the Fluorophenoxy Group

The fluorophenoxy group (C-O-Ar) is susceptible to cleavage under strong acidic or basic conditions. Fluorine’s electron-withdrawing effect enhances the stability of the leaving group.

Cleavage mechanisms :

  • Acidic cleavage : H₂SO₄ at high temperatures → phenol and coumarin derivatives

  • Basic cleavage : NaOH in aqueous ethanol → phenoxide and coumarin derivatives

Analytical Techniques for Reaction Monitoring

TechniquePurpose
¹H NMR Track ester hydrolysis (δ ~4.2 ppm for acetate CH₃)
IR Confirm carbonyl shift (ester vs. carboxylic acid)
Mass spectrometry Identify cleavage products

Synthetic Implications

While direct experimental data for this specific compound is limited, analogous coumarin derivatives suggest:

  • High-yield esterification : Achievable via O-acylation with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in dichloromethane with triethylamine .

  • Purification : Flash chromatography on silica gel using dichloromethane as eluent .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential biological activities due to the chromenone structure, which is prevalent in many flavonoids. Recent studies indicate that derivatives of chromenones exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Studies

  • Anticancer Activity : Research has demonstrated that chromenone derivatives can inhibit the proliferation of cancer cells. A study highlighted the synthesis of isoflavone analogs based on chromenone structures that showed significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of chromenone derivatives, revealing their ability to reduce cytokine production in inflammatory models. The presence of the fluorophenoxy group enhances these effects by improving the compound's bioavailability and interaction with target enzymes .

Photochemistry

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been explored as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the production of coatings and adhesives.

Applications

  • Photoinitiators : The compound's efficiency as a photoinitiator was evaluated in UV-curable systems. It demonstrated effective initiation of free radical polymerization when exposed to UV light, leading to rapid curing times and enhanced mechanical properties of the resulting polymers .

Agrochemical Potential

The unique structural features of this compound suggest potential applications in agrochemicals, particularly as herbicides or fungicides.

Research Insights

  • Herbicidal Activity : Preliminary studies indicate that derivatives of the compound may exhibit herbicidal properties against specific weed species. The fluorophenoxy group is thought to enhance herbicidal efficacy by improving the compound's lipophilicity, allowing better penetration into plant tissues .

Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnticancer and anti-inflammatory properties
PhotochemistryUsed as a photoinitiator for UV-curable systems
Agrochemical PotentialPotential herbicide with enhanced efficacy against weeds

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorophenoxy group can enhance binding affinity and specificity, while the chromenone core can participate in redox reactions or act as a scaffold for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a chromen-4-one core with several analogs, but variations in substituents significantly alter physicochemical and biological properties. Key structural analogs include:

(a) 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate ()
  • Molecular Formula : C₂₄H₁₇FO₆
  • Key Differences: Replaces the 4-fluorophenoxy group with a 4-methoxyphenoxy substituent. Features a 4-fluorobenzoate ester instead of acetate at position 6.
  • The bulkier benzoate ester may reduce solubility compared to acetate .
(b) 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate ()
  • Molecular Formula : C₁₈H₁₁F₃O₅
  • Key Differences: Replaces the 4-fluorophenoxy group with a simple phenoxy substituent. Introduces a trifluoromethyl (-CF₃) group at position 2.
  • Predicted collision cross-section (CCS) for [M+H]+: 182.9 Ų, indicating a compact molecular conformation .
(c) 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate ()
  • Molecular Formula : C₁₈H₁₁F₃O₅
  • Key Differences: Lacks the 4-fluoro substitution on the phenoxy group. Retains the -CF₃ group at position 2.
  • Impact :
    • CCS for [M+H]+: 180.1 Ų, slightly smaller than the analog in , suggesting subtle conformational differences due to substituent positioning .

Physicochemical Properties and Trends

Compound (Reference) Molecular Formula Substituents (Positions) Molecular Weight Predicted CCS ([M+H]+) (Ų)
Target Compound Not Provided 4-Fluorophenoxy (3), 2,8-dimethyl Not Available Not Available
3-(4-Methoxyphenoxy)-... () C₂₄H₁₇FO₆ 4-Methoxyphenoxy (3), 2-methyl 420.39 Not Reported
4-oxo-3-phenoxy-... () C₁₈H₁₁F₃O₅ Phenoxy (3), -CF₃ (2) 364.27 182.9
4-oxo-3-phenyl-... () C₁₈H₁₁F₃O₅ Phenyl (3), -CF₃ (2) 364.27 180.1
  • Key Observations: Electron-Withdrawing Groups (-F, -CF₃): Enhance metabolic stability but may reduce solubility. Methoxy vs. Fluorophenoxy: Methoxy groups increase polarity, while fluorine improves bioavailability via enhanced membrane permeability. Steric Effects: Bulky substituents (e.g., benzoate esters) may hinder molecular packing, as reflected in CCS values.

High-Similarity Analogs ()

  • CAS 13319-69-2: 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (Similarity: 0.93). Replaces the fluorophenoxy group with a methoxyphenyl substituent, likely reducing electronegativity but increasing steric bulk .

Biological Activity

3-(4-Fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of coumarin derivatives. Its unique chemical structure, characterized by the presence of a fluorophenyl group, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H15FO5
  • CAS Number : 302918-19-0
  • Molecular Weight : 344.32 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on different biological targets.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes the IC50 values reported for various studies:

Cell Line IC50 (µM) Reference
MCF-79.54
MCF-716.1
Hek293-TNot specified

These values indicate that the compound exhibits significant cytotoxicity, suggesting it may interfere with cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:

  • Cholinesterases (AChE and BChE) : The compound showed moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potential for treating Alzheimer's disease.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes suggests anti-inflammatory properties, which may contribute to its therapeutic potential in inflammatory conditions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The presence of the fluorophenyl group enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
  • Enzyme Interaction : Molecular docking studies have suggested that the compound forms hydrogen and halogen bonds with enzyme active sites, which may explain its inhibitory effects on cholinesterases and COX enzymes.

Case Studies

A notable study involved the evaluation of various derivatives of furochromones, including those similar in structure to this compound. These derivatives were tested for their inhibitory effects against cholinesterases and COX enzymes. The results indicated that modifications in substituents significantly affected biological activity, highlighting the importance of structural features in determining efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate?

Answer: The synthesis typically involves multi-step reactions:

Core Chromene Formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4-oxo-4H-chromen backbone .

Fluorophenoxy Substitution : Nucleophilic substitution at the 3-position using 4-fluorophenol in the presence of a base (e.g., K₂CO₃) .

Acetylation : Esterification of the hydroxyl group at the 7-position with acetic anhydride or acetyl chloride .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
1H₂SO₄, ethanol, refluxUse anhydrous conditions to avoid hydrolysis
24-fluorophenol, DMF, K₂CO₃, 80°CExcess phenol improves substitution efficiency
3Acetic anhydride, pyridine, RTCatalytic DMAP accelerates acetylation

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

Answer: A combination of techniques is employed:

  • 1H/13C NMR :
    • Acetate methyl protons: δ ~2.3 ppm (singlet).
    • Fluorophenoxy aromatic protons: δ ~6.8–7.3 ppm (coupled doublets) .
  • IR Spectroscopy :
    • C=O (chromen-4-one): ~1670 cm⁻¹.
    • Ester C=O (acetate): ~1740 cm⁻¹ .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between chromen and fluorophenoxy groups) .

Q. What in vitro models are suitable for preliminary biological evaluation?

Answer: Common assays include:

  • Cytotoxicity Screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ reported for structurally related coumarins: 20–50 μM) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, where fluorophenoxy groups may enhance binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

Answer:

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states for fluorophenoxy substitution, reducing trial-and-error experimentation .
  • Molecular Docking : Predict interactions with biological targets (e.g., COX-2 or topoisomerase II) to prioritize derivatives for synthesis .
  • SAR Analysis : Machine learning identifies substituent effects; e.g., electron-withdrawing groups (fluorine) enhance metabolic stability .

Q. Example Workflow :

Use Gaussian or ORCA for DFT-based reaction modeling.

Dock compound into target protein (AutoDock Vina).

Validate predictions with parallel synthesis and bioassays .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Answer:

  • Standardized Assay Conditions :

    VariableRecommended Standardization
    Cell LineUse authenticated lines (e.g., ATCC-certified MCF-7)
    SolventDMSO concentration ≤0.1% v/v
    Exposure Time48–72 hours for cytotoxicity
  • Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like assay type or compound purity .

  • Orthogonal Validation : Confirm activity with alternative assays (e.g., apoptosis via flow cytometry if MTT results are ambiguous) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation :

    PositionModifications TestedObserved Effect (from analogous compounds)
    3-–OPh, –OPh-F, –OPh-NO₂Fluorine enhances cellular uptake
    7-–OAc, –OH, –OMeAcetate improves bioavailability
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent properties (e.g., logP, polarizability) with activity .

  • Metabolite Tracking : LC-MS identifies active metabolites (e.g., deacetylated derivatives) .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be addressed during characterization?

Answer:

  • Multi-Technique Correlation :
    • Compare experimental NMR with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
    • Use HSQC/HMBC to resolve ambiguous proton assignments (e.g., overlapping aromatic signals) .
  • Crystallographic Validation : Single-crystal XRD resolves tautomerism or conformational isomerism .
  • Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) .

Data Contradiction Analysis Example :
If a synthetic batch shows unexpected IR peaks at ~1600 cm⁻¹:

Hypothesis : Residual starting material (4-fluorophenol).

Validation : Spiking experiment with pure 4-fluorophenol confirms peak overlap.

Solution : Additional wash steps with NaHCO₃ to remove phenolic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.